molecular formula C28H34N4 B14740637 8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine CAS No. 6272-80-6

8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine

Cat. No.: B14740637
CAS No.: 6272-80-6
M. Wt: 426.6 g/mol
InChI Key: PKVFAUARYRLFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine is a complex organic compound that belongs to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method involves the alkylation of quinoline with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine is unique due to its complex structure, which imparts specific biological activities not found in simpler quinoline derivatives. Its diethylamino groups enhance its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

6272-80-6

Molecular Formula

C28H34N4

Molecular Weight

426.6 g/mol

IUPAC Name

8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine

InChI

InChI=1S/C28H34N4/c1-5-31(6-2)25-17-15-21(27-23(25)11-9-19-29-27)13-14-22-16-18-26(32(7-3)8-4)24-12-10-20-30-28(22)24/h9-12,15-20H,5-8,13-14H2,1-4H3

InChI Key

PKVFAUARYRLFEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=CC=NC2=C(C=C1)CCC3=C4C(=C(C=C3)N(CC)CC)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.